1-(4-Iodobutyl)-4-fluorobenzene
Description
Significance of Aryl Fluorides and Alkyl Halides in Contemporary Chemical Research
Aryl fluorides and alkyl halides are fundamental classes of organic compounds that play a crucial role in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. nih.govacs.org This is evidenced by the fact that a substantial percentage of FDA-approved drugs contain fluorine. nih.gov Fluorine's high electronegativity and small atomic size allow it to modulate the electronic properties and conformation of a molecule without adding significant steric bulk. mdpi.com
Alkyl halides, on the other hand, are indispensable electrophilic partners in a wide array of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The reactivity of the carbon-halogen bond, which is influenced by the nature of the halogen, makes alkyl halides versatile synthons. Aryl iodides, in particular, are highly reactive in common cross-coupling reactions like the Suzuki and Sonogashira couplings, often proceeding under mild conditions. acs.orgwikipedia.org
Structural Peculiarities and Synthetic Utility of 1-(4-Iodobutyl)-4-fluorobenzene
This compound possesses a unique bifunctional structure, incorporating both a fluorinated aromatic ring and a primary alkyl iodide. This combination of an aryl fluoride (B91410) and an alkyl iodide within the same molecule makes it a highly versatile building block in organic synthesis. The fluorophenyl group can participate in various transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution, while the iodobutyl chain provides a reactive site for nucleophilic substitution and a variety of cross-coupling reactions. acs.orgwikipedia.org
The presence of the highly reactive iodine atom on the alkyl chain allows for facile introduction of this moiety into other molecules through reactions such as Suzuki and Sonogashira couplings. acs.orgwikipedia.org For instance, the alkyl iodide can be coupled with a wide range of organoboron reagents in Suzuki reactions or with terminal alkynes in Sonogashira reactions to form new carbon-carbon bonds. acs.orgwikipedia.org The fluorinated aromatic ring, in addition to its potential for further functionalization, can also serve as a radiolabeling site for Positron Emission Tomography (PET) imaging by introducing the fluorine-18 (B77423) isotope. rsc.orgnih.gov
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 149069-37-4 |
| Molecular Formula | C10H12FI |
| Molecular Weight | 278.11 g/mol bldpharm.com |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
Historical Context of Related Chemical Architectures in Medicinal and Materials Chemistry
The history of organofluorine chemistry dates back to the 19th century, but it was not until the mid-20th century that the unique properties of fluorinated compounds were widely recognized and exploited. nih.gov The development of fluorinated pharmaceuticals has since become a major area of research, with many successful drugs containing fluorine moieties. nih.gov Similarly, the field of materials science has benefited greatly from the incorporation of fluorine, leading to the development of high-performance polymers and other advanced materials with enhanced thermal stability and chemical resistance. mdpi.com
The development of cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex organic molecules. The ability to selectively form carbon-carbon bonds using catalysts, such as palladium complexes, has had a profound impact on both academic research and the chemical industry. The use of aryl and alkyl halides as coupling partners in these reactions has become a cornerstone of modern synthetic chemistry.
Overview of Research Trajectories and Key Objectives for this compound Studies
The unique structural features of this compound position it as a valuable tool for several research trajectories. A primary area of interest is its application in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents. The fluorophenyl moiety can be exploited to enhance the pharmacokinetic properties of drug candidates, while the reactive iodobutyl chain allows for the facile attachment of various pharmacophores through cross-coupling reactions. acs.orgacs.org
Another significant research direction is the use of this compound in the development of PET imaging agents. rsc.orgnih.gov The presence of a fluorine atom allows for the potential introduction of the positron-emitting isotope ¹⁸F. The alkyl iodide functionality can be used to attach the molecule to a biological target of interest. This dual functionality makes it a promising precursor for the synthesis of novel PET tracers for the diagnosis and monitoring of various diseases. rsc.orgnih.gov
Future research will likely focus on exploring the full synthetic potential of this compound in the construction of complex molecular architectures and in the development of new methodologies for its efficient synthesis and functionalization. The continued demand for novel fluorinated compounds in both medicine and materials science ensures that building blocks like this compound will remain subjects of active investigation. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-iodobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FI/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPADOSWSHYSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCI)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for the Formation of 1 4 Iodobutyl 4 Fluorobenzene
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 1-(4-Iodobutyl)-4-fluorobenzene reveals two primary strategic disconnections. The first and most logical disconnection is at the carbon-iodine (C-I) bond. This suggests that the iodo group can be introduced in the final step of the synthesis via nucleophilic substitution or direct iodination of a suitable precursor. This approach is often favored as it avoids carrying the sensitive and potentially reactive iodide functionality through multiple synthetic steps.
The second key disconnection breaks the carbon-carbon (C-C) bond between the fluorinated aromatic ring and the butyl chain. This points towards a Friedel-Crafts type reaction, a cornerstone of aromatic chemistry, for constructing the alkylated benzene (B151609) core. Two main pathways emerge from this disconnection:
Direct Alkylation: This involves the reaction of 4-fluorobenzene with a pre-functionalized four-carbon electrophile, such as 1,4-dihalobutane.
Acylation-Reduction: This two-step sequence involves the Friedel-Crafts acylation of fluorobenzene (B45895) with a four-carbon acylating agent, followed by the reduction of the resulting ketone to form the desired butyl side chain. This latter approach often provides better control and avoids issues like carbocation rearrangements that can plague direct alkylations.
Targeted Iodination Strategies for Alkyl Chain Installation
The introduction of the iodine atom at the terminal position of the butyl chain is a critical step in the synthesis of this compound. Several methodologies can be employed for this transformation.
Regioselective Iodination via Radical Mechanisms
Free radical halogenation offers a direct method for the functionalization of alkanes and alkyl-substituted aromatics. wikipedia.org This process typically involves the use of UV light or a radical initiator to generate halogen radicals. wikipedia.orgyoutube.com For the synthesis of this compound, a precursor such as 1-butyl-4-fluorobenzene could undergo radical iodination. The stability of the potential radical intermediates plays a crucial role in determining the regioselectivity of the reaction. wikipedia.orgyoutube.com In the case of alkylbenzenes, the benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. libretexts.org However, to achieve terminal iodination on the butyl chain, specific reagents and conditions are necessary to favor substitution at the primary carbon over the more reactive benzylic position. One common reagent for radical bromination, which can be a precursor to iodination, is N-bromosuccinimide (NBS) in the presence of light. libretexts.org The resulting bromoalkane can then be converted to the desired iodoalkane.
A notable method for the direct iodination of aldehydes to alkyl iodides under oxidative conditions has been developed. nih.gov This process involves the generation of a C(sp3)-radical from a 1,4-dihydropyridine (B1200194) (DHP) derived from an aldehyde, which then couples with a halogen radical. nih.gov This technique offers excellent site selectivity and tolerates a wide range of functional groups. nih.gov
| Radical Iodination Approach | Reagents and Conditions | Key Features | Citation |
| Free Radical Halogenation | Alkane/Alkylbenzene, Halogen, UV light or initiator | Proceeds via a free-radical chain mechanism. | wikipedia.org |
| Allylic Bromination | Alkene, N-bromosuccinimide (NBS), light | Selective bromination at the allylic position. | libretexts.org |
| Deformylative Iodination | Aldehyde-derived DHP, NaI, K₂S₂O₈ | Site-selective iodination under mild conditions. | nih.gov |
Nucleophilic Displacement Approaches for Iodine Introduction
The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides via nucleophilic substitution. byjus.comiitk.ac.inwikipedia.org This S_N2 reaction involves the treatment of an alkyl chloride or alkyl bromide with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). byjus.comwikipedia.org The equilibrium of the reaction is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.orgadichemistry.com This method is particularly well-suited for primary alkyl halides. wikipedia.org For the synthesis of this compound, a precursor such as 1-bromo-4-(4-fluorophenyl)butane or 1-chloro-4-(4-fluorophenyl)butane would be treated with NaI in acetone.
In a modified version of the Finkelstein reaction, an alcohol can be first converted to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. Subsequent treatment with a metal halide then yields the desired alkyl halide. adichemistry.com
| Finkelstein Reaction Details | Description | Citation |
| Reaction Type | S_N2 (Substitution Nucleophilic Bimolecular) | byjus.com |
| Reactants | Alkyl chloride or bromide, Sodium iodide (NaI) | byjus.comwikipedia.org |
| Solvent | Acetone | byjus.comwikipedia.org |
| Driving Force | Precipitation of NaCl or NaBr | wikipedia.orgadichemistry.com |
| Substrate Preference | Primary halides > Secondary halides | wikipedia.org |
Catalyst-Mediated Iodination Techniques
Catalyst-mediated iodination presents an alternative to traditional methods, often offering milder reaction conditions and improved selectivity. Various catalytic systems have been developed for the iodination of hydrocarbons. For instance, the iodination of aromatic compounds can be achieved using elemental iodine activated by Selectfluor. organic-chemistry.org While this method is typically used for direct aromatic iodination, variations can be adapted for the functionalization of alkyl side chains.
Another approach involves the use of solid catalysts. For example, zeolites have been employed for the oxidative iodination of benzene in the gas phase. google.com While not directly applicable to the alkyl chain, this highlights the potential of solid catalysts in iodination reactions. More relevant to the synthesis of this compound would be the use of catalysts that can selectively activate the terminal C-H bond of the butyl group. Research in this area is ongoing, with a focus on developing catalysts that can mimic the selectivity of enzymatic systems. Palladium-catalyzed halogen exchange has also been shown to be effective for the synthesis of iodoarenes from the corresponding bromoarenes, with electron-rich substrates showing enhanced reactivity. smolecule.com
Alkylation Reactions Involving 4-Fluorobenzene Precursors
The formation of the C-C bond between the fluorobenzene ring and the butyl chain is a pivotal step in the synthesis. Friedel-Crafts reactions are the primary methods employed for this purpose.
Friedel-Crafts Alkylation and its Derivatives for C-C Bond Formation
Direct Friedel-Crafts alkylation of fluorobenzene with a 1,4-dihalobutane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), could theoretically yield the desired product. However, this approach is often complicated by several factors. Polyalkylation can occur, where more than one alkyl group is added to the aromatic ring. Furthermore, the intermediate carbocation can undergo rearrangements, leading to a mixture of isomeric products.
To circumvent these issues, a more controlled and widely used method is Friedel-Crafts acylation followed by reduction. In this two-step process, fluorobenzene is first acylated with a suitable four-carbon acylating agent, such as succinic anhydride (B1165640) or 4-chlorobutyryl chloride, in the presence of a Lewis acid. vedantu.comstackexchange.com The reaction with succinic anhydride, for instance, yields 3-(4-fluorobenzoyl)propanoic acid. The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group. Common reduction methods include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This acylation-reduction sequence ensures the formation of the linear butyl chain at the desired position on the fluorobenzene ring without the risk of rearrangement or polyalkylation. A patent describes a process for preparing 4-phenylbutyric acid by reacting benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization. google.com A similar approach could be adapted for fluorobenzene.
| Friedel-Crafts Approach | Reagents | Advantages | Disadvantages | Citation |
| Direct Alkylation | Fluorobenzene, 1,4-dihalobutane, AlCl₃ | One-step process | Polyalkylation, carbocation rearrangements | |
| Acylation-Reduction | Fluorobenzene, Succinic anhydride/4-chlorobutyryl chloride, AlCl₃; then reduction (e.g., Zn(Hg)/HCl or N₂H₄/KOH) | Avoids rearrangement and polyalkylation, high regioselectivity | Two-step process | vedantu.comstackexchange.com |
Cross-Coupling Methodologies for Carbon-Carbon Linkages
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. Several palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, represent powerful tools for the synthesis of this compound.
The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, one potential route could involve the coupling of a 4-fluorophenylboronic acid with a 1,4-diiodobutane (B107930) or 1-bromo-4-iodobutane (B1596223). The reactivity of the iodo-group is generally higher than that of the bromo-group in such reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of palladium-on-carbon (Pd/C) as a heterogeneous catalyst is advantageous from a green chemistry perspective as it can be easily recovered and reused acsgcipr.org. The development of aqueous Suzuki reactions further enhances the green credentials of this methodology by eliminating the need for hazardous organic solvents gctlc.org.
The Heck coupling reaction, which couples an unsaturated halide with an alkene, could also be envisioned for the synthesis of a precursor to this compound. For example, the reaction of 4-fluoroiodobenzene with 1,3-butadiene (B125203) could potentially lead to a diene that can be subsequently hydrogenated and functionalized. Suppressing oligomerization, a common side reaction, can be achieved by adjusting reaction parameters such as the pressure of the alkene researchgate.net.
The Negishi coupling , which utilizes an organozinc reagent, is another powerful C-C bond-forming reaction. This reaction is known for its high functional group tolerance and can be carried out under mild conditions nih.govnih.gov. A plausible Negishi approach for the target molecule would involve the reaction of a 4-fluorophenylzinc halide with 1,4-diiodobutane. The compatibility of the Negishi coupling with various functional groups makes it a valuable tool in complex molecule synthesis researchgate.net.
A comparative overview of potential cross-coupling partners for the synthesis of a precursor to this compound is presented in the table below.
| Cross-Coupling Reaction | Aryl Partner | Alkyl Partner | Catalyst System (Example) |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | 1,4-Diiodobutane | Pd(PPh₃)₄ / Base |
| Heck | 4-Fluoroiodobenzene | But-1-ene | Pd(OAc)₂ / Ligand |
| Negishi | 4-Fluorophenylzinc chloride | 1-Bromo-4-iodobutane | Pd(dba)₂ / Ligand |
Metal-Catalyzed Alkylation of Aromatic Systems
Metal-catalyzed alkylation reactions provide a direct route to introduce alkyl chains onto aromatic rings. The Friedel-Crafts reaction is a classic example, though it often suffers from issues like polysubstitution and rearrangement of the alkyl group. Modern advancements have led to more selective and efficient metal-catalyzed alkylation methods.
The Friedel-Crafts acylation followed by reduction is a reliable two-step method to overcome the limitations of direct alkylation. In this approach, an aromatic ring is first acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) nih.govbeilstein-journals.orgyoutube.com. For the synthesis of a precursor to this compound, fluorobenzene could be acylated with 4-chlorobutanoyl chloride. The resulting ketone can then be reduced to the corresponding alkyl chain using methods like the Clemmensen or Wolff-Kishner reduction. The use of ionic liquids as solvents in Friedel-Crafts acylation has been shown to offer advantages in terms of catalyst recycling and product isolation beilstein-journals.orgresearchgate.net.
More direct metal-catalyzed alkylation methods using catalysts based on iron, cobalt, or other transition metals have also been developed. For instance, cobalt-catalyzed alkylation of aromatic Grignard reagents with alkyl halides has been shown to be effective and tolerate various functional groups organic-chemistry.org. This could potentially be applied by reacting a 4-fluorophenylmagnesium bromide with a 1,4-dihaloalkane.
Integrated Multi-Step Synthesis Pathways for this compound
The synthesis of this compound is likely to be achieved through a multi-step pathway. One plausible route could start from a commercially available precursor, such as 4-fluorobenzaldehyde (B137897) or 4-fluorobenzoic acid.
A potential synthetic sequence could be:
Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid to form 4-(4-fluorobenzoyl)propanoic acid.
Reduction: Reduction of the keto group to a methylene group, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield 4-(4-fluorophenyl)butanoic acid.
Reduction of Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, 4-(4-fluorophenyl)butan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Halogenation: The alcohol can then be converted to the corresponding iodide. This can be achieved through various methods, such as reaction with iodine and triphenylphosphine (B44618) (Appel reaction) or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.
Another approach could involve a Grignard reaction . For example, 4-fluorobenzaldehyde could react with a Grignard reagent derived from 1,3-dibromopropane (B121459) to form a secondary alcohol, which can then be further manipulated. The optimization of Grignard reactions, for instance by using flow chemistry, can lead to improved selectivity and yield by controlling reaction parameters like residence time and temperature mit.educhemrxiv.orgresearchgate.net.
Optimization of Reaction Parameters and Process Intensification Strategies
Optimizing reaction parameters is crucial for maximizing yield, minimizing by-products, and ensuring the economic viability of a synthetic process. Key parameters to consider include temperature, reaction time, catalyst loading, and the nature of the solvent and base.
Factorial design is a powerful statistical tool for optimizing multiple reaction variables simultaneously, leading to a more comprehensive understanding of the reaction landscape than one-variable-at-a-time optimization acsgcipr.org. For the synthesis of this compound, a factorial design approach could be used to screen different catalysts, ligands, bases, and solvents in a cross-coupling reaction to identify the optimal conditions.
Process intensification strategies, such as the use of flow chemistry or microwave-assisted synthesis , can significantly improve reaction efficiency. Flow reactors offer precise control over reaction parameters, enhanced heat and mass transfer, and improved safety for highly exothermic or hazardous reactions mit.eduresearchgate.net. Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and purities mdpi.com.
The following table outlines key parameters and their potential impact on the synthesis of this compound.
| Parameter | Potential Impact | Optimization Strategy |
| Catalyst | Activity, selectivity, cost | Screening of different metal precursors and ligands. |
| Solvent | Solubility, reaction rate, environmental impact | Use of green solvents, investigation of solvent effects on yield. |
| Temperature | Reaction rate, by-product formation | Optimization to find the balance between reaction speed and selectivity. |
| Reaction Time | Conversion, degradation of product | Monitoring the reaction progress to determine the optimal time. |
| Base | Catalyst activation, side reactions | Screening of different inorganic and organic bases. |
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.
The choice of solvent has a significant environmental impact. Traditional solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and chlorinated hydrocarbons are often hazardous. Green chemistry encourages the use of safer and more environmentally benign alternatives.
For cross-coupling reactions like the Suzuki-Miyaura coupling, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water have been successfully employed gctlc.orgacs.orgnih.govacs.org. These solvents are often derived from renewable resources and have a better safety and environmental profile. The use of solvent-free conditions, where possible, is an even more sustainable approach sioc-journal.cn.
Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions.
The development of highly efficient and recyclable catalysts is a major focus of green chemistry research rsc.org. Heterogeneous catalysts, such as palladium supported on carbon, hydroxyapatite, or other materials, can be easily separated from the reaction mixture and reused, reducing waste and cost acsgcipr.orgresearchgate.net. The development of catalysts that can operate under mild conditions and with low catalyst loadings also contributes to a greener process. Furthermore, exploring the use of more abundant and less toxic base metals like nickel or iron as alternatives to precious metals like palladium is an active area of research that aligns with the principles of green chemistry nih.govnumberanalytics.com.
Waste Minimization and Byproduct Management Strategies
Efficient synthesis of this compound necessitates a proactive approach to waste minimization and byproduct management. Two primary synthetic routes, the Finkelstein reaction and the Grignard reaction, present distinct challenges and opportunities in this regard.
The Finkelstein reaction , a classic halogen exchange method, is a prominent route for converting a chloro or bromo precursor, such as 1-bromo-4-(4-fluorophenyl)butane, to the desired iodo derivative. bldpharm.com A key principle of this SN2 reaction is Le Chatelier's principle, where the use of sodium iodide in a solvent like acetone drives the reaction forward by the precipitation of the less soluble sodium chloride or bromide. bldpharm.com This precipitation is in itself a waste management strategy, as it allows for the straightforward removal of the inorganic salt byproduct by filtration.
However, the choice of solvent and reaction conditions is critical for waste minimization. While acetone is traditional, other polar aprotic solvents like dimethylformamide (DMF) can also be employed. bldpharm.com The volatility and environmental impact of these solvents must be considered. Modern approaches focus on the use of greener solvents or even solvent-free conditions where feasible. Furthermore, the use of excess reagents, a common tactic to drive the reaction to completion, contributes to the waste stream and requires careful optimization.
Byproduct formation in the Finkelstein reaction is generally low if the starting material is of high purity. Potential byproducts can arise from elimination reactions, particularly if the reaction is carried out at elevated temperatures or in the presence of a strong base, leading to the formation of unsaturated compounds. Careful control of reaction temperature is therefore crucial.
The Grignard reaction offers an alternative pathway, typically involving the reaction of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with a suitable electrophile like 1,4-diiodobutane or 1-bromo-4-iodobutane. mnstate.educhem-station.com A significant byproduct in Grignard reactions is the formation of biphenyl (B1667301) derivatives through homocoupling of the Grignard reagent. mnstate.edu This occurs when the Grignard reagent reacts with unreacted aryl halide. The formation of this byproduct can be minimized by the slow addition of the Grignard reagent to the electrophile and maintaining a low reaction temperature.
The following table summarizes key waste minimization and byproduct management strategies for the two primary synthetic routes:
| Synthetic Route | Key Waste/Byproducts | Waste Minimization & Byproduct Management Strategies |
| Finkelstein Reaction | - Inorganic salts (e.g., NaBr, NaCl)- Organic solvents (e.g., acetone, DMF)- Elimination byproducts | - Precipitation and filtration of inorganic salts.- Solvent recycling and use of greener solvents.- Strict temperature control to minimize elimination reactions. |
| Grignard Reaction | - Homocoupling byproducts (e.g., 4,4'-difluorobiphenyl)- Magnesium salts- Aqueous acidic waste | - Slow addition of Grignard reagent.- Optimization of reaction temperature.- Careful quenching and workup procedures to minimize aqueous waste.- Use of co-solvents to improve reaction selectivity. |
Scalability and Industrial Relevance of Synthetic Routes to this compound
The scalability and industrial relevance of a synthetic route are paramount for the commercial production of this compound. Both the Finkelstein and Grignard reactions have been widely implemented in industrial processes, but their scalability for this specific compound depends on several factors.
The Finkelstein reaction is generally considered a robust and scalable process. The heterogeneous nature of the reaction in solvents like acetone, where the salt byproduct precipitates, can be advantageous for large-scale production as it simplifies product isolation. bldpharm.com However, challenges on an industrial scale include efficient agitation of the reaction mixture and the handling and disposal of large quantities of solid byproducts. The choice of reactor design is crucial to ensure effective heat transfer and mixing. The use of flow chemistry has emerged as a promising approach to scale up Finkelstein reactions, offering better control over reaction parameters and improved safety.
The Grignard reaction , while a powerful tool for carbon-carbon bond formation, presents its own set of scalability challenges. mnstate.educhem-station.com Grignard reagents are highly reactive and sensitive to moisture and air, necessitating stringent anhydrous and inert atmosphere conditions, which can be costly to maintain on a large scale. mnstate.edu The initiation of the Grignard reaction can also be inconsistent on an industrial scale, sometimes requiring activators like iodine or 1,2-dibromoethane. chem-station.com The exothermic nature of the reaction requires robust cooling systems to prevent runaway reactions.
Furthermore, the workup of large-scale Grignard reactions can be complex, involving the handling of large volumes of flammable solvents and corrosive acids. The management of the resulting magnesium salt sludge is also a significant consideration for industrial processes.
The table below outlines the key scalability considerations for each synthetic route:
| Synthetic Route | Scalability Advantages | Scalability Challenges |
| Finkelstein Reaction | - Simple product isolation via filtration of byproducts.- Generally robust and well-understood reaction.- Amenable to flow chemistry for improved control and safety. | - Handling and disposal of large volumes of solid byproducts.- Ensuring efficient mixing in large reactors.- Potential for solvent loss and environmental impact. |
| Grignard Reaction | - Powerful for C-C bond formation.- Readily available starting materials. | - Strict requirement for anhydrous and inert conditions.- Inconsistent initiation on a large scale.- Highly exothermic nature requiring robust temperature control.- Complex workup and management of magnesium salt waste. |
Precursor Chemistry and Synthesis of Advanced Intermediates for 1 4 Iodobutyl 4 Fluorobenzene Production
Synthesis and Functionalization of 4-Fluorobenzene-Derived Precursors
The synthesis of 1-(4-Iodobutyl)-4-fluorobenzene typically commences with precursors derived from 4-fluorobenzene. The inert nature of the C-F bond and the specific electronic properties imparted by the fluorine atom necessitate strategic approaches for functionalization.
One primary precursor is 1-bromo-4-fluorobenzene (B142099) . This compound is synthesized through the electrophilic bromination of fluorobenzene (B45895), usually in the presence of a Lewis acid catalyst like iron(III) bromide. wikipedia.org The significance of 1-bromo-4-fluorobenzene lies in its ability to undergo metal-halogen exchange to form organometallic reagents. For instance, it readily forms a Grignard reagent, 4-fluorophenylmagnesium bromide , upon reaction with magnesium metal. wikipedia.org This Grignard reagent is a potent nucleophile, ideal for forming carbon-carbon bonds by reacting with appropriate electrophiles, which is a cornerstone of a convergent synthesis strategy.
Another approach involves the direct alkylation of fluorobenzene itself through a Friedel-Crafts reaction. This method would typically use a functionalized butyl halide (e.g., 4-chlorobutyryl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone would then require subsequent reduction to yield the final alkyl chain. However, controlling regioselectivity and avoiding polysubstitution can be challenging. researchgate.net
For specialized applications, particularly in radiochemistry, hypervalent iodine precursors like iodo(III)arenes are used for the synthesis of related compounds such as 4-[¹⁸F]fluoro-iodobenzene. nih.govresearchgate.net While not a direct precursor to the title compound's bulk synthesis, these advanced methods highlight the diverse chemistry of fluorinated aromatics.
| Precursor | Synthesis Method | Key Functionalization |
| 1-Bromo-4-fluorobenzene | Electrophilic bromination of fluorobenzene wikipedia.org | Formation of Grignard reagent (4-fluorophenylmagnesium bromide) wikipedia.org |
| Fluorobenzene | Industrial production | Direct Friedel-Crafts alkylation or acylation researchgate.net |
| Iodonium Salts | From iodo-arenes | Used for radiofluorination to produce related tracers nih.govresearchgate.net |
Preparation of Functionalized Butyl Chains for Subsequent Iodination
The four-carbon chain in this compound is introduced using a bifunctional butyl derivative. The key is to have a group at one end that can react with the fluorophenyl precursor and a latent or protected iodine at the other.
A common strategy is to use a precursor like 1-(4-chlorobutyl)-4-fluorobenzene or its bromo-analogue. ontosight.aichemicalbook.com The synthesis of this intermediate often involves the coupling of a 4-fluorophenyl organometallic reagent with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane . The differential reactivity of the C-Br and C-Cl bonds allows for selective reaction at the more labile C-Br bond, leaving the C-Cl bond intact for later conversion.
The final iodination step is frequently accomplished via a Finkelstein reaction. In this nucleophilic substitution, the chloride or bromide on the butyl chain of 1-(4-halobutyl)-4-fluorobenzene is displaced by iodide using an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent such as acetone (B3395972) or acetonitrile (B52724).
Alternatively, a butyl chain with a terminal alcohol, such as 4-(4-fluorophenyl)butan-1-ol , can be prepared. This alcohol can then be converted into the target iodide. The conversion typically involves two steps: first, the transformation of the alcohol into a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an iodide source. A more direct conversion of the alcohol to the corresponding chloride can be achieved using reagents like thionyl chloride (SOCl₂), which can then be subjected to a Finkelstein reaction. chemicalbook.com
Development of Specialized Linkers and Spacers for Fragment Coupling
In the context of synthesizing this compound, the "linker" or "spacer" is the bifunctional four-carbon butyl chain that connects the aromatic ring to the iodine atom. The development of these linkers focuses on achieving efficient and selective coupling reactions.
The most crucial linkers are 1,4-dihalobutanes , which possess two distinct reactive centers. Their design is critical for convergent synthesis strategies. Examples of such linkers and their roles are detailed below:
| Linker/Spacer Precursor | Structure | Role in Synthesis |
| 1-Bromo-4-chlorobutane | Br-(CH₂)₄-Cl | Allows selective Grignard coupling at the C-Br bond, preserving the C-Cl bond for later iodination. |
| 1,4-Dibromobutane | Br-(CH₂)₄-Br | Can be used for coupling, but may lead to side products (e.g., Wurtz coupling or double substitution) if conditions are not carefully controlled. |
| 4-Chlorobutanoyl chloride | Cl-CO-(CH₂)₃-Cl | Used in Friedel-Crafts acylation with fluorobenzene. The keto group requires reduction, and the terminal chloride is converted to iodide. |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Can be cleaved under certain acidic conditions with reagents like HBr or HI to generate 1,4-dihalobutanes in situ. |
In Situ Generation of Reactive Intermediates for Convergent Synthesis
Convergent synthesis, where major fragments of the target molecule are prepared separately and then combined, is a highly efficient strategy for producing this compound. researchgate.netumich.edu This approach relies on the in-situ generation of highly reactive intermediates to ensure rapid and high-yielding coupling reactions.
A primary example is the in-situ formation of the 4-fluorophenylmagnesium bromide Grignard reagent from 1-bromo-4-fluorobenzene and magnesium turnings in an ether solvent like diethyl ether or THF. This nucleophilic intermediate is not isolated but is immediately used in the subsequent coupling step with a suitable electrophilic linker, such as 1-bromo-4-chlorobutane. The reaction is carefully controlled to prevent premature reaction with the solvent or dimerization.
Preparation of Nucleophile : 1-Bromo-4-fluorobenzene + Mg → 4-Fluorophenylmagnesium bromide (in situ).
Coupling : 4-Fluorophenylmagnesium bromide + Br-(CH₂)₄-Cl → 1-(4-Chlorobutyl)-4-fluorobenzene.
Final Functionalization : 1-(4-Chlorobutyl)-4-fluorobenzene + NaI → this compound.
Mechanistic Investigations and Reactivity Studies of 1 4 Iodobutyl 4 Fluorobenzene
Reaction Pathways in the Formation of 1-(4-Iodobutyl)-4-fluorobenzene
The synthesis of this compound can be achieved through several established synthetic routes, typically involving the formation of either the carbon-iodine bond or the carbon-carbon bond connecting the butyl chain to the aromatic ring. One common and effective method is a Finkelstein-type reaction. This pathway involves the nucleophilic substitution of a more readily available halide, such as bromide or chloride, with an iodide salt. For instance, 1-(4-bromobutyl)-4-fluorobenzene can be treated with sodium iodide (NaI) in a polar aprotic solvent like acetone (B3395972). The thermodynamic driving force for this equilibrium reaction is the precipitation of the less soluble sodium bromide (NaBr) in acetone, which effectively pushes the reaction to completion, yielding the desired this compound.
Alternatively, the compound can be synthesized from 4-(4-fluorophenyl)butan-1-ol. In this multi-step approach, the terminal hydroxyl group of the alcohol is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for nucleophilic substitution and readily reacts with a source of iodide ions, such as sodium iodide, to afford the final product.
A third pathway involves organometallic coupling reactions. This could entail the reaction of a Grignard or organolithium reagent derived from 4-fluoro-1-halobenzene with 1,4-diiodobutane (B107930). However, controlling the selectivity to achieve mono-substitution and avoid the formation of a symmetrical diarylbutane byproduct can be challenging in this approach. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of this compound.
Reactivity Profile of the Butyl Iodide Moiety
The primary alkyl iodide functional group in this compound is the most reactive site in the molecule for many transformations. The carbon-iodine bond is relatively long and weak, and the iodide ion is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack and other reactions.
The butyl iodide moiety of this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. The terminal carbon atom bearing the iodine is a primary carbon, which is sterically unhindered and thus highly accessible to nucleophiles. In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (iodide), leading to a concerted bond-forming and bond-breaking process through a single pentacoordinate transition state. This results in the inversion of stereochemistry at the carbon center, although this specific molecule is achiral at that position.
Unimolecular nucleophilic substitution (SN1) reactions are highly disfavored for this substrate. An SN1 pathway would require the formation of a primary carbocation intermediate, which is energetically very unstable. Therefore, reactions that would typically proceed via an SN1 mechanism with tertiary or secondary substrates will not occur at the primary carbon of the butyl iodide group. SN2' reactions are not applicable as there is no adjacent double bond to facilitate this type of substitution.
| Characteristic | SN2 Reaction | SN1 Reaction |
|---|---|---|
| Substrate Structure | Favored by primary (1°) halides | Favored by tertiary (3°) halides |
| Mechanism | Single concerted step | Two-step (carbocation intermediate) |
| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |
| Nucleophile | Requires a strong nucleophile | Weak nucleophile is effective |
| Stereochemistry | Inversion of configuration | Racemization |
| Relevance to this compound | Dominant pathway | Highly unlikely |
Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong bases. For the primary butyl iodide moiety, the bimolecular elimination (E2) pathway is the most relevant. This reaction requires a strong, sterically hindered base, such as potassium tert-butoxide, to abstract a proton from the carbon atom adjacent to the one bearing the iodide (the β-carbon). The reaction proceeds through a concerted mechanism where the base removes the proton, the C=C double bond forms, and the iodide leaving group departs simultaneously. With non-hindered strong bases (e.g., sodium hydroxide), the SN2 reaction typically outcompetes the E2 reaction.
The unimolecular elimination (E1) mechanism is not a viable pathway for this compound for the same reason that the SN1 reaction is disfavored: it would necessitate the formation of an unstable primary carbocation.
| Characteristic | E2 Reaction | E1 Reaction |
|---|---|---|
| Substrate Structure | Favored by 3° > 2° > 1° halides | Favored by 3° > 2° halides |
| Mechanism | Single concerted step | Two-step (carbocation intermediate) |
| Base Strength | Requires a strong base | Weak base is effective |
| Rate Law | Rate = k[Substrate][Base] | Rate = k[Substrate] |
| Relevance to this compound | Possible with strong, hindered bases | Highly unlikely |
The carbon-iodine bond is susceptible to homolytic cleavage, allowing the butyl iodide moiety to participate in radical reactions. A common transformation is radical-mediated dehalogenation, which replaces the iodine atom with a hydrogen atom. libretexts.org This is often accomplished using a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier like tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts the iodine atom to form a primary alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product, 4-butyl-1-fluorobenzene, and regenerate the tributyltin radical to continue the chain reaction. libretexts.org
This compound is an excellent precursor for the formation of organometallic reagents due to the reactivity of the C-I bond. masterorganicchemistry.com
Grignard Reagent Formation: The reaction of the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-(4-fluorophenyl)butyl)magnesium iodide. masterorganicchemistry.commnstate.edu The mechanism is thought to involve single-electron transfer steps on the surface of the magnesium metal. alfredstate.edu This transformation converts the electrophilic terminal carbon into a highly nucleophilic one, creating a powerful tool for forming new carbon-carbon bonds. mnstate.edu
Organolithium Reagent Formation: Similarly, treatment with two equivalents of lithium metal in a hydrocarbon solvent results in the formation of the analogous organolithium reagent, (4-(4-fluorophenyl)butyl)lithium, and lithium iodide. masterorganicchemistry.comwikipedia.org Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. wikipedia.orgfishersci.com
| Reagent Type | Metal | Typical Solvent | Resulting Species |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | R-MgI |
| Organolithium Reagent | Lithium (Li) | Hexane, Pentane | R-Li |
Reactivity Profile of the 4-Fluorobenzene Moiety
The 4-fluorobenzene portion of the molecule is significantly less reactive than the butyl iodide moiety. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atom is attached to an sp²-hybridized carbon of the aromatic ring. These factors make the C-F bond resistant to cleavage.
Nucleophilic aromatic substitution (SNAr) on the fluorobenzene (B45895) ring is generally not feasible under standard conditions. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). nih.govsemanticscholar.org The 4-butyl group is a weakly electron-donating or alkyl group and does not provide the necessary activation for nucleophilic attack on the ring. nih.gov Therefore, reactions with nucleophiles will occur preferentially at the butyl iodide end of the molecule.
The aromatic ring can, however, undergo electrophilic aromatic substitution (EAS). In this context, the fluorine atom and the alkyl group both act as ortho-, para-directors. The fluorine atom is deactivating due to its high electronegativity (inductive effect), while the alkyl group is weakly activating. The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with substitution likely occurring at the positions ortho to the more activating butyl group (meta to the fluorine) or ortho to the fluorine (meta to the butyl group). Due to the high strength of the C-F bond, direct formation of a Grignard or organolithium reagent at this position is exceptionally difficult and would not occur while the much more reactive C-I bond is present. nih.gov
Electrophilic Aromatic Substitution (EAS) Potential
The 4-iodobutyl group is an alkyl group, which is generally considered to be weakly activating due to its electron-donating inductive effect (+I). This effect helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution. wikipedia.orgmsu.edu
The directing effect of these substituents determines the regioselectivity of EAS reactions. Both the fluorine atom and the alkyl group are ortho, para-directors. researchgate.netwikipedia.org Since they are situated para to each other, the positions ortho to the fluorine (and meta to the iodobutyl group) and the positions ortho to the iodobutyl group (and meta to the fluorine) are the potential sites for substitution.
Given the stronger directing effect of the fluorine atom and the steric hindrance from the butyl chain, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom.
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Iodobutyl)-2-nitro-4-fluorobenzene |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(4-iodobutyl)-1-fluorobenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(4-Iodobutyl)-3-fluorophenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. wikipedia.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgnih.gov
In this compound, the leaving group would be the fluoride (B91410) ion. While fluoride is the best leaving group among the halogens for SNAr reactions due to the high polarization of the C-F bond, the ring is not sufficiently activated for this reaction to occur under standard conditions. youtube.comyoutube.com The 4-iodobutyl group is electron-donating and therefore deactivating for SNAr. Consequently, this compound is generally unreactive towards traditional SNAr reactions.
However, recent advances in catalysis have enabled SNAr on unactivated fluoroarenes. nih.gov For instance, organic photoredox catalysis can facilitate the nucleophilic defluorination of electron-neutral fluoroarenes. nih.gov Under such specialized conditions, this compound could potentially undergo substitution of the fluorine atom by various nucleophiles.
Aryne Chemistry and Related Transformations
Arynes are highly reactive intermediates that can be generated from aryl halides under strong basic conditions. researchgate.netresearchgate.net The formation of a benzyne intermediate from this compound is theoretically possible, although challenging. The process would involve the deprotonation of a hydrogen atom ortho to one of the halogens, followed by the elimination of the halide.
Given the higher acidity of the protons ortho to the fluorine atom, a very strong base could potentially abstract one of these protons. However, the subsequent elimination of fluoride to form the aryne is less favorable than the elimination of heavier halides.
A more plausible route to an aryne from a related precursor would involve a derivative where the iodine is on the ring, such as an ortho-fluoroiodobenzene derivative. Such compounds can generate benzynes that can then be trapped by various nucleophiles. researchgate.net The use of aryliodonium salts is another modern method for generating arynes under basic conditions, which can lead to regioisomeric mixtures of products. nih.gov
Kinetic Studies of Key Chemical Transformations and Reaction Rate Determination
Nucleophilic Substitution at the Side Chain: The rate of SN2 reactions at the primary iodo group is expected to be relatively fast, as iodide is an excellent leaving group. The reaction rate would follow second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile.
Kinetic studies on the SNAr reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion have been performed, providing insights into the mechanism in different media. researchgate.net While this substrate is much more activated than this compound, such studies form the basis for understanding the kinetics of nucleophilic aromatic substitution.
Derivatization and Advanced Functionalization of 1 4 Iodobutyl 4 Fluorobenzene
Transformation of the Iodide Moiety for Further Functionalization
The presence of a primary alkyl iodide in 1-(4-iodobutyl)-4-fluorobenzene provides a reactive handle for a multitude of chemical modifications. This section details various strategies to transform the iodide, enabling the introduction of diverse functional groups.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds, and the iodide of this compound is an excellent substrate for such transformations.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org While direct examples with this compound are not prevalent in the literature, the Sonogashira coupling of the closely related 4-[18F]fluoroiodobenzene with terminal alkynes proceeds efficiently, suggesting that the title compound would behave similarly. rsc.org This reaction would yield products with a new carbon-carbon triple bond, significantly extending the molecular framework.
Heck Reaction: The Heck reaction, a palladium-catalyzed process, couples unsaturated halides with alkenes. organic-chemistry.orgnih.govlibretexts.org The reaction typically proceeds with aryl or vinyl halides; however, under specific conditions, alkyl halides can also participate. The intramolecular Heck reaction, in particular, has proven to be a powerful tool in organic synthesis. princeton.edu For this compound, an intramolecular Heck reaction could potentially be designed with an appropriately positioned alkene, leading to cyclic structures. Intermolecular Heck reactions would likely require specific catalytic systems that are effective for alkyl halides.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. nih.gov While typically employed for sp2-hybridized carbons, recent advancements have expanded its scope to include sp3-hybridized partners. The Suzuki-Miyaura coupling of this compound with various boronic acids or esters would enable the introduction of new alkyl, alkenyl, or aryl groups at the terminus of the butyl chain. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. thieme-connect.deresearchgate.net
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Catalyst System | Coupling Partner | Resulting Bond |
|---|---|---|---|
| Sonogashira | Pd(0) / Cu(I) | Terminal Alkyne | C(sp)-C(sp3) |
| Heck | Pd(0) or Pd(II) | Alkene | C(sp2)-C(sp3) |
| Suzuki-Miyaura | Pd(0) | Organoboron | C(sp3)-C(sp/sp2/sp3) |
Conversion to Other Halogenated Analogues
The iodide in this compound can be readily exchanged for other halogens, such as bromide or chloride. This transformation can be useful for altering the reactivity of the alkyl chain or for specific subsequent reactions. The Finkelstein reaction, which involves treating an alkyl iodide with a salt of another halide (e.g., sodium bromide or sodium chloride) in a suitable solvent like acetone (B3395972), is a classic method for this conversion. byjus.com Additionally, phosphorus pentachloride in phosphorus oxychloride has been reported to convert primary alkyl iodides to their corresponding chlorides in high yield. publish.csiro.au The conversion to the corresponding bromide can also be achieved using ethyl bromide in the presence of a metal bromide catalyst. oup.com
Introduction of Heteroatom Functionalities
The electrophilic nature of the carbon bearing the iodide makes it susceptible to nucleophilic attack by various heteroatoms, allowing for the introduction of a wide range of functional groups.
Amines: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively, through nucleophilic substitution. fiveable.mewikipedia.orgfishersci.co.ukncert.nic.in This alkylation of amines is a fundamental reaction in organic synthesis. nih.gov
Ethers: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be employed to form ethers. britannica.commasterorganicchemistry.combyjus.comkhanacademy.orgwikipedia.org Treating this compound with a suitable alcohol in the presence of a base would yield the corresponding ether.
Thiols and Thioethers: Thiols can be prepared by reacting the alkyl iodide with a sulfur nucleophile like sodium hydrosulfide. To avoid the formation of a thioether byproduct, thiourea (B124793) can be used as the nucleophile, followed by hydrolysis. pressbooks.pubjove.comchemistrysteps.com Thioethers (sulfides) are synthesized by reacting the alkyl iodide with a thiolate salt. masterorganicchemistry.com
Esters: Esters can be synthesized by reacting this compound with a carboxylate salt. google.com Alternatively, radical carboxylation using carbon monoxide and an alcohol under irradiation provides a metal-free method for ester synthesis from alkyl iodides. acs.orgacs.org Direct esterification with a carboxylic acid can also be achieved using a copper(I) oxide catalyst or via electroreduction. tandfonline.comjst.go.jp
Table 2: Heteroatom Functionalization Reactions
| Functional Group | Reagent(s) | Reaction Type |
|---|---|---|
| Amine | Ammonia / Amine | Nucleophilic Substitution |
| Ether | Alcohol / Base (Alkoxide) | Williamson Ether Synthesis |
| Thiol | NaSH or Thiourea then H2O | Nucleophilic Substitution |
| Thioether | Thiolate Salt | Nucleophilic Substitution |
| Ester | Carboxylate Salt or CO/Alcohol | Nucleophilic Substitution / Radical Carboxylation |
Isotopic Labeling Strategies for Chemical Probes
Isotopic labeling of this compound is crucial for its use as a chemical probe in various studies, such as metabolic fate and receptor binding assays.
Deuterium and Tritium Labeling: These heavy isotopes of hydrogen can be introduced at various positions on the butyl chain or the fluorobenzene (B45895) ring. For the butyl chain, this can be achieved by using a deuterated or tritiated reducing agent during the synthesis of the iodoalkane precursor. Labeling of the aromatic ring could be accomplished through electrophilic aromatic substitution with a deuterated or tritiated acid, or through metal-catalyzed C-H activation/deuteration.
Carbon-14 (B1195169) Labeling: The introduction of a carbon-14 atom can be achieved by using a 14C-labeled starting material in the synthesis of the butyl chain. For instance, a 14C-labeled Grignard reagent could be used in the initial steps of the synthesis.
Radioiodine and Radiofluorine Labeling: The presence of iodine and fluorine atoms makes this compound a candidate for labeling with their radioactive isotopes. Radioiodine (e.g., 123I, 125I, 131I) can be introduced via isotopic exchange with a suitable radioiodide salt. Radiofluorine (18F), a positron emitter used in Positron Emission Tomography (PET), can be incorporated into the aromatic ring. While direct nucleophilic aromatic substitution on an unactivated ring is challenging, multi-step syntheses starting from a nitro- or other activated precursor are common. The Sonogashira coupling of 4-[18F]fluoroiodobenzene has been demonstrated as a rapid method for the 18F-labeling of peptides, highlighting the utility of this class of compounds in radiopharmaceutical chemistry. rsc.org
Functionalization of the Fluorobenzene Ring
The fluorobenzene ring, while generally less reactive than the alkyl iodide, can also be functionalized through various modern synthetic methods.
Selective C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic rings, avoiding the need for pre-installed directing groups. For fluorobenzene derivatives, the fluorine atom can influence the regioselectivity of C-H activation. Palladium-catalyzed C-H arylation of fluoroarenes has been shown to occur selectively at the meta-position relative to the fluorine atom. nih.govresearchgate.net This selectivity is attributed to the electronic effects of the fluorine. While the alkyl chain in this compound may also exert some directing effect, the principles of C-H activation of fluorobenzene provide a promising avenue for further derivatization of the aromatic core of the molecule. researchgate.netcore.ac.ukrsc.org
Further Electrophilic Aromatic Substitutions and Remote Functionalization
The structure of this compound presents two primary sites for further functionalization: the fluorinated aromatic ring and the terminal iodo group on the butyl chain.
Electrophilic Aromatic Substitution:
The benzene (B151609) ring in this compound is substituted with a fluorine atom and a 4-iodobutyl group. In electrophilic aromatic substitution (SEAr) reactions, the directing effects of these substituents determine the position of incoming electrophiles. The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The alkyl group is an activating, ortho, para-director. libretexts.org
Given that the para position is already occupied by the butyl chain, electrophilic substitution is anticipated to occur at the positions ortho to the fluorine atom (positions 3 and 5) or ortho to the alkyl group (positions 3 and 5). Thus, the substituents work in concert to direct incoming electrophiles to the positions meta to the iodobutyl group. Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. chemistry.coachmsu.edu
For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 1-(4-iodobutyl)-2-nitro-4-fluorobenzene. Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acyl group at the same position. chemistry.coach
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Iodobutyl)-4-fluoro-2-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4-iodobutyl)-4-fluorobenzene |
| Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2-fluorophenyl)-4-iodobutane |
| Sulfonation | SO₃, H₂SO₄ | 2-(4-Iodobutyl)-5-fluorobenzenesulfonic acid |
Remote Functionalization:
The term "remote functionalization" can be applied here to describe reactions occurring on the alkyl chain, distant from the aromatic ring. The primary iodide of the butyl group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. msu.edu This allows for a wide variety of functional groups to be introduced at the end of the butyl chain via SN2 reactions. stackexchange.comchegg.com
The reactivity of alkyl iodides is the highest among the corresponding alkyl halides, following the trend I > Br > Cl > F. msu.eduyoutube.com This high reactivity allows for substitutions with a broad range of nucleophiles under relatively mild conditions.
Synthesis of Polyfunctionalized Derivatives and Scaffold Generation
The dual reactivity of this compound at both the aromatic core and the alkyl chain makes it a valuable scaffold for generating polyfunctionalized molecules. By strategically combining electrophilic aromatic substitutions with nucleophilic substitutions on the alkyl chain, a diverse library of derivatives can be synthesized.
For example, an initial electrophilic substitution on the aromatic ring can be followed by a nucleophilic displacement of the iodide. A representative synthetic sequence could involve the nitration of the ring, followed by the reaction of the resulting nitro-compound with a nucleophile like sodium azide (B81097) to introduce an azido (B1232118) group at the end of the butyl chain. The nitro group could then be reduced to an amine, providing three distinct points of functionality for further elaboration.
Table 2: Exemplary Polyfunctionalized Derivatives from this compound
| Step 1: SEAr on Ring | Reagents (Step 1) | Intermediate | Step 2: Nucleophilic Substitution | Reagents (Step 2) | Final Product |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Iodobutyl)-4-fluoro-2-nitrobenzene | Azide Substitution | NaN₃ | 1-(4-Azidobutyl)-4-fluoro-2-nitrobenzene |
| Acylation | CH₃COCl, AlCl₃ | 1-(2-fluoro-4-(4-iodobutyl)phenyl)ethan-1-one | Cyanide Substitution | NaCN | 4-(2-Fluoro-4-(4-cyanobutyl)phenyl)ethan-1-one |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(4-iodobutyl)-4-fluorobenzene | Amine Substitution | NH₃ | 4-(3-Bromo-4-fluorophenyl)butan-1-amine |
Furthermore, the iodoalkyl chain can be used to form an organometallic species, such as a Grignard reagent, by reaction with magnesium. libretexts.orgshout.education This would invert the reactivity of the terminal carbon from electrophilic to nucleophilic, allowing it to react with a variety of electrophiles like aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comyoutube.com However, the formation of a Grignard reagent would need to be performed carefully to avoid reaction with other functional groups that might be present on the aromatic ring.
The generation of such polyfunctionalized scaffolds from this compound is of significant interest in medicinal chemistry and materials science, where fine-tuning of molecular properties through the introduction of diverse functional groups is crucial for developing new lead compounds and materials.
Computational Chemistry and Theoretical Modeling of 1 4 Iodobutyl 4 Fluorobenzene and Its Reactions
Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential Surface, Charge Distribution)
The electronic character of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and -accepting capabilities. nih.gov In a typical nucleophilic substitution reaction involving an alkyl iodide, the HOMO of the nucleophile interacts with the LUMO of the alkyl iodide, which is the antibonding sigma orbital (σ*) of the carbon-iodine bond. youtube.com
The electrostatic potential (ESP) surface of halogenated molecules is a key determinant of their non-covalent interactions. researchgate.net For 1-(4-Iodobutyl)-4-fluorobenzene, the ESP surface would show negative potential around the fluorine atom due to its high electronegativity, and a region of positive potential (a σ-hole) along the C-I bond axis. researchgate.net This positive region makes the iodine atom susceptible to nucleophilic attack, a phenomenon central to halogen bonding. researchgate.netresearchgate.net The charge distribution, calculated using methods like Mulliken population analysis, would further quantify the partial charges on each atom, highlighting the polar nature of the C-F and C-I bonds. nih.gov
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Localized on the iodobutyl chain and benzene (B151609) ring | Determines electron-donating ability |
| LUMO Energy | Localized on the σ* orbital of the C-I bond | Determines electron-accepting ability and site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and stability nih.gov |
| Electrostatic Potential | Negative region near Fluorine, Positive σ-hole on Iodine | Governs intermolecular interactions and reaction sites researchgate.netresearchgate.netnih.gov |
| Atomic Charges | Partial positive charge on Carbon attached to Iodine and Fluorine | Influences polarity and reactivity |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The flexibility of the butyl chain in this compound gives rise to multiple conformers. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, helps identify the most stable (lowest energy) conformations. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including conformational changes and interactions with its environment. researchgate.netnih.gov Such simulations are crucial for understanding how the molecule might bind to a biological target or self-assemble. For instance, MD simulations have been used to study the behavior of n-butyl substituted compounds and fluorinated polyimides. researchgate.netmdpi.com
Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., Transition State Theory, Intrinsic Reaction Coordinate)
Quantum chemical calculations are indispensable for elucidating reaction mechanisms. For this compound, a primary reaction is nucleophilic substitution at the carbon atom bonded to iodine. Transition State Theory, coupled with methods like Density Functional Theory (DFT), can be used to calculate the energy barrier of the reaction, providing insights into its rate. mdpi.comresearchgate.net The Intrinsic Reaction Coordinate (IRC) method allows for the mapping of the entire reaction pathway from reactants to products, through the transition state. These computational tools have been extensively applied to study S_N2 reactions. mdpi.comresearchgate.net
Prediction of Reactivity and Selectivity Trends in Synthetic Transformations
Computational models can predict the reactivity and selectivity of chemical reactions. DFT-based reactivity descriptors, such as Fukui functions and local softness, can identify the most reactive sites in a molecule for nucleophilic or electrophilic attack. researchgate.netrsc.org For this compound, these descriptors would likely confirm the carbon of the C-I bond as the primary site for nucleophilic substitution. chemguide.co.uk In cases where multiple reaction pathways are possible, computational methods can predict the major product by comparing the activation energies of the competing pathways. nih.gov
Solvation Effects and Environmental Interactions on Reaction Outcomes
The solvent environment can significantly influence reaction rates and outcomes. ibm.comnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on a reaction. mdpi.comresearchgate.net For the S_N2 reaction of this compound, polar solvents would be expected to stabilize the charged transition state, potentially altering the reaction barrier compared to the gas phase. ibm.comcapes.gov.br Molecular dynamics simulations can also be employed to explicitly model solvent molecules and their interactions with the solute. capes.gov.br
Table 2: Predicted Influence of Solvents on a Nucleophilic Substitution Reaction of this compound
| Solvent | Polarity | Predicted Effect on Reaction Rate (S_N2) | Rationale |
| Water | High | Moderate increase | Stabilization of the transition state, but also strong solvation of the nucleophile. nih.gov |
| Acetonitrile (B52724) | High (aprotic) | Significant increase | Stabilizes the transition state without strongly solvating the nucleophile. mdpi.comresearchgate.net |
| Cyclohexane | Low | Decrease | Poor stabilization of the charged transition state. mdpi.comresearchgate.net |
Rational Design of Derivatives and Novel Chemical Systems based on Computational Insights
The computational data gathered for this compound can guide the rational design of new molecules with desired properties. For example, in the development of Positron Emission Tomography (PET) radiotracers, this compound serves as a precursor. nih.govnih.gov Computational modeling can be used to predict how modifications to the molecular structure would affect properties like binding affinity to a biological target, metabolic stability, and blood-brain barrier permeability. researchgate.net By systematically altering the structure in silico and evaluating the resulting properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net
Advanced Analytical Methodologies for Research Pertaining to 1 4 Iodobutyl 4 Fluorobenzene
Chromatographic Separation Techniques for Reaction Monitoring and Product Purification
Chromatographic techniques are indispensable for the separation and purification of 1-(4-Iodobutyl)-4-fluorobenzene from reaction mixtures and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is particularly effective for monitoring the progress of reactions and assessing the purity of the final product. Reversed-phase HPLC, often utilizing a C18 column, is a common approach. researchgate.netsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netnih.gov To improve peak shape and resolution, especially for compounds with ionizable groups, modifiers like trifluoroacetic acid (TFA) are often added to the mobile phase. researchgate.net
A typical HPLC method for analyzing aromatic compounds can be adapted for this compound. For instance, a gradient elution with a water-acetonitrile mobile phase on a C18 column can effectively separate the target compound from starting materials and byproducts. nih.gov The use of a diode array detector (DAD) or a fluorescence detector (FLD) allows for sensitive and specific detection. nih.govwur.nl The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Value |
| Column | ODS-C18 (4.6 x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient) researchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min researchgate.netnih.gov |
| Detector | UV at 254 nm researchgate.net |
| Column Temperature | 50 °C researchgate.net |
This table provides a representative set of HPLC conditions. Actual parameters may need to be optimized for specific applications involving this compound.
Gas Chromatography (GC) for Volatile Byproducts and Precursors
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds, making it well-suited for identifying and quantifying volatile byproducts and unreacted precursors in the synthesis of this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. nih.govgoogle.comclu-in.org
In the context of synthesizing this compound, GC can be used to analyze the purity of starting materials like fluorobenzene (B45895). For example, GC analysis can detect the presence of impurities such as chlorobenzene (B131634) in recycled fluorobenzene. google.com The choice of the GC column is critical for achieving good separation. A common choice is a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-35MS column. orgsyn.org The temperature program, including the initial temperature, ramp rate, and final hold time, is optimized to ensure the separation of all volatile components in the sample. orgsyn.org
Table 2: Example GC Conditions for Analysis of Volatile Organic Compounds
| Parameter | Value |
| Column | Agilent DB-35MS (30 m x 0.25 mm, 0.25 µm film thickness) orgsyn.org |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, ramp at 20 °C/min to 280 °C, hold 15 min orgsyn.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) google.com |
This table presents typical GC parameters. Method development and validation are necessary for specific analyses of byproducts and precursors of this compound.
Supercritical Fluid Chromatography (SFC) for Advanced Separations
Supercritical Fluid Chromatography (SFC) is an advanced separation technique that combines the advantages of both HPLC and GC. libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com SFC is particularly useful for the separation of thermally labile and non-volatile compounds, and it has found applications in the analysis of halogenated compounds. wikipedia.orgrsc.orgrsc.org
The use of a supercritical fluid mobile phase results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations. libretexts.org SFC can be used for both analytical and preparative-scale separations, making it a valuable tool for purifying complex mixtures containing this compound and its derivatives. wikipedia.org When coupled with a detector like a mass spectrometer, SFC-MS can provide both separation and structural information. rsc.orgrsc.org
Spectroscopic Techniques for Structural Elucidation of Derivatives and Mechanistic Studies
Spectroscopic techniques are fundamental for elucidating the chemical structures of new derivatives of this compound and for gaining insights into reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F, 2D NMR) for New Structure Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural characterization of organic molecules, including derivatives of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular framework.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a derivative of this compound, the aromatic protons will appear in a specific region of the spectrum, and their splitting patterns can reveal the substitution pattern on the benzene (B151609) ring. chemicalbook.comchemicalbook.com The protons on the butyl chain will also have characteristic chemical shifts and coupling patterns. researchgate.net
¹³C NMR: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing valuable structural information. rsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an extremely powerful and sensitive technique for characterizing derivatives of this compound. numberanalytics.comnumberanalytics.com The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent probe for structural changes. numberanalytics.comnumberanalytics.comrsc.org The large chemical shift range of ¹⁹F NMR allows for the clear distinction between different fluorine-containing species in a mixture. jeolusa.comjeol.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. These experiments are crucial for assembling the complete molecular structure by revealing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), as well as long-range proton-carbon connectivities (HMBC).
Table 3: Key NMR Parameters for Structural Elucidation
| NMR Experiment | Information Obtained |
| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). chemicalbook.comchemicalbook.comresearchgate.net |
| ¹³C NMR | Carbon chemical shifts, indicating the electronic environment of each carbon atom. rsc.org |
| ¹⁹F NMR | Fluorine chemical shifts, highly sensitive to the local molecular environment. numberanalytics.comnumberanalytics.comrsc.org |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, establishing the complete connectivity of the molecule. |
This table summarizes the primary information derived from various NMR experiments, which are essential for the unambiguous structural determination of this compound derivatives.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis of Transformed Products
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of a molecule, which can be used to deduce its elemental formula.
When a molecule is ionized in the mass spectrometer, it can undergo fragmentation, producing a characteristic pattern of fragment ions. nih.gov The analysis of these fragmentation patterns can provide valuable structural information. For instance, in the mass spectrum of a derivative of this compound, one might expect to see fragments corresponding to the loss of the iodine atom, cleavage of the butyl chain, or fragmentation of the aromatic ring. youtube.com The fragmentation of aromatic compounds often leads to the formation of stable ions, such as the tropylium (B1234903) ion. youtube.com The specific fragmentation pathways can be elucidated using tandem mass spectrometry (MS/MS) techniques, where a specific ion is selected and further fragmented to gain more detailed structural insights. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques utilized to identify functional groups within a molecule, providing valuable insights into reaction pathways involving this compound. These complementary techniques probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques differ; IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. epequip.com Consequently, some vibrations may be strong in one technique and weak or absent in the other, providing a more complete picture of the molecular structure.
In the context of synthesizing or modifying this compound, these spectroscopic methods are instrumental for monitoring the conversion of reactants to products. For instance, in a reaction where the iodoalkyl group is substituted, the disappearance of the C-I stretching vibration and the appearance of new bands corresponding to the new functional group can be tracked.
The key functional groups in this compound and their expected vibrational frequencies are:
C-H Stretching: Aliphatic C-H stretching vibrations from the butyl chain are typically observed in the 2850-2975 cm⁻¹ region in both IR and Raman spectra. docbrown.infodocbrown.info Aromatic C-H stretching vibrations from the benzene ring appear at higher wavenumbers, generally between 3000 and 3100 cm⁻¹. researchgate.net
C-C Stretching: Vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ range. researchgate.net
C-F Stretching: The C-F stretching vibration in fluorobenzene derivatives gives rise to a strong absorption in the IR spectrum, typically in the 1200-1250 cm⁻¹ region. scispace.comirphouse.com
C-I Stretching: The C-I stretching vibration is found at lower wavenumbers, typically between 500 and 600 cm⁻¹, due to the high mass of the iodine atom. This peak is often more prominent in the Raman spectrum. docbrown.infodocbrown.info
By monitoring the characteristic peaks of these functional groups, researchers can follow the progress of a reaction. For example, in a substitution reaction at the butyl chain, the disappearance of the C-I stretching frequency would indicate consumption of the starting material.
Table 1: Characteristic IR and Raman Frequencies for this compound
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR/Raman | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2975 | IR/Raman | Strong |
| Aromatic C=C Stretch | 1400-1600 | IR/Raman | Medium-Strong |
| C-F Stretch | 1200-1250 | IR | Strong |
This table is a compilation of expected frequencies based on data from similar compounds. docbrown.infodocbrown.inforesearchgate.netscispace.comirphouse.com
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis in Derivatives
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the primary electronic transitions are of the π → π* type, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the benzene ring. hnue.edu.vnspcmc.ac.in
The UV spectrum of benzene typically shows two primary absorption bands (E1 and E2) and a weaker, secondary band (B-band) with fine structure. spcmc.ac.inlibretexts.org Substitution on the benzene ring affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). These shifts are categorized as:
Bathochromic shift (red shift): A shift to a longer wavelength.
Hypsochromic shift (blue shift): A shift to a shorter wavelength.
Hyperchromic effect: An increase in molar absorptivity.
Hypochromic effect: A decrease in molar absorptivity.
In this compound, the fluor and iodoalkyl substituents influence the UV-Vis spectrum. Halogen substituents typically cause a bathochromic shift of the primary and secondary benzene absorption bands. hnue.edu.vn
UV-Vis spectroscopy is particularly useful for analyzing derivatives of this compound where the chromophore (the light-absorbing part of the molecule) is altered. For example, if the iodobutyl group is used to link the fluorophenyl moiety to another chromophoric system, significant changes in the UV-Vis spectrum would be expected. The extent of these changes can provide information about the electronic interaction between the two parts of the new molecule.
Table 2: Effect of Substitution on Benzene UV-Vis Absorption Bands
| Substituent | Effect on B-Band (256 nm) | λ_max (nm) | ε_max |
|---|---|---|---|
| -H (Benzene) | - | 256 | 200 |
| -F | Bathochromic Shift | 265 | 750 |
| -I | Bathochromic Shift | 280 | 700 |
This table presents generalized data on how substituents affect the benzene chromophore. The exact values for this compound would need to be determined experimentally. hnue.edu.vnup.ac.za
Quantitative Analytical Methods for Yield Determination and Kinetic Studies
Quantitative HPLC/GC for Reaction Yield and Purity Assessments
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely used for determining the yield and assessing the purity of organic compounds like this compound.
Quantitative HPLC:
For HPLC analysis, a reversed-phase column (e.g., C8 or C18) is typically employed for non-polar to moderately polar compounds. researchgate.netscielo.br The separation is achieved by eluting the sample through the column with a mobile phase, commonly a mixture of an organic solvent (like acetonitrile or methanol) and water. tubitak.gov.trnih.gov Detection is often performed using a UV detector, set to a wavelength where the analyte absorbs strongly (e.g., around 260 nm for the fluorophenyl group). up.ac.za
To determine the reaction yield, a calibration curve is constructed by injecting standard solutions of purified this compound at various known concentrations and plotting the peak area against concentration. The concentration of the analyte in the reaction mixture can then be determined from this curve. Method validation would involve assessing linearity, accuracy, precision, and determining the limit of detection (LOD) and limit of quantification (LOQ). sepscience.comwur.nl
Quantitative GC:
GC is well-suited for volatile and thermally stable compounds. This compound is amenable to GC analysis. A non-polar or medium-polarity capillary column is typically used, and the sample is vaporized in a heated injector. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its high sensitivity and wide linear range. measurlabs.comscioninstruments.com For halogenated compounds, a halogen-specific detector (XSD) can provide enhanced selectivity. nih.gov
Similar to HPLC, quantification by GC involves creating a calibration curve with an internal or external standard. Purity assessment is performed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Illustrative HPLC and GC Method Validation Parameters
| Parameter | HPLC Example | GC Example |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase/Carrier Gas | Acetonitrile/Water | Helium |
| Detector | UV (260 nm) | FID |
| Linearity (r²) | >0.999 | >0.999 |
| LOD | 0.1 - 1 µg/mL | 0.5 - 2 ng/mL |
| LOQ | 0.3 - 3 µg/mL | 1.5 - 6 ng/mL |
The values in this table are representative and based on typical performance for the analysis of similar aromatic compounds. researchgate.netrsc.orgthermofisher.com
Applications of 1 4 Iodobutyl 4 Fluorobenzene in Advanced Chemical Research
Building Block for Complex Organic Molecule Synthesis and Natural Product Analogues
The dual reactivity of 1-(4-Iodobutyl)-4-fluorobenzene makes it a strategic starting material for the assembly of complex molecular architectures. Organic chemists utilize such building blocks in multi-step syntheses to construct intricate carbon skeletons found in pharmaceuticals and biologically active compounds. The iodobutyl moiety serves as a potent electrophile, readily undergoing substitution reactions with a variety of nucleophiles to elongate carbon chains or introduce new functional groups.
In the context of natural product synthesis, while direct total syntheses employing this specific building block are not extensively documented, its structural motifs are prevalent. The synthesis of analogues of natural products often involves modifying the original structure to improve properties like efficacy or stability. nih.gov The 4-fluorophenyl group is a common bioisostere for a phenyl group, introduced to block metabolic oxidation sites or modulate electronic properties. The four-carbon alkyl chain provides a flexible linker to connect different pharmacophores. The "chiron approach," which uses enantiopure small molecules as building blocks for total synthesis, often relies on such bifunctional components to assemble larger target molecules. researchgate.net The strategy involves the coupling of key fragments, where a component like this compound could serve as a key electrophilic partner. diva-portal.org
| Reaction Type | Reactant | Product Feature | Significance |
| Nucleophilic Substitution | Amines, Alcohols, Thiols, Carbanions | C-N, C-O, C-S, or C-C bond formation | Introduces diverse functional groups and builds molecular complexity |
| Grignard Reaction | Magnesium (Mg) | Organometallic intermediate (Grignard reagent) | Allows for subsequent reactions with electrophiles like aldehydes or ketones |
| Cross-Coupling Reactions | Organometallic reagents (e.g., organocuprates) | New C-C bond formation | Elongates carbon chains, fundamental in total synthesis |
This table illustrates the synthetic potential of the iodobutyl group in this compound for constructing complex molecules.
Precursor for Advanced Molecular Probes and Ligands
The development of specialized molecules to probe biological systems is a cornerstone of chemical biology and medicinal chemistry. This compound serves as a valuable precursor for creating such tools, including fluorescent probes and radiolabeled ligands for imaging.
Fluorescent probes are molecules that emit light upon excitation, allowing researchers to visualize and study biological processes in real-time. horiba.comthermofisher.com They are often designed with three key components: a fluorophore (the light-emitting part), a linker, and a pharmacophore (the part that binds to a specific biological target). nih.gov
This compound is an ideal precursor for the linker and/or pharmacophore portion of these probes. Through nucleophilic substitution, the iodobutyl chain can be used to covalently attach the 4-fluorophenylbutyl moiety to a variety of fluorophore cores, such as BODIPY (boron-dipyrromethene), fluorescein, or cyanine (B1664457) dyes. nih.govnih.gov The 4-fluorophenyl group can contribute to the binding affinity of the probe for its target, for instance, by participating in hydrophobic or π-stacking interactions within a protein's binding pocket.
For example, in the synthesis of probes targeting sigma (σ) receptors, an amine-containing spiro-isobenzofuran moiety can be reacted with a derivative of this compound to form a high-affinity ligand. This ligand can then be coupled to a fluorophore like BODIPY or a cyanine dye. nih.gov
| Probe Component | Role of this compound | Example Fluorophore | Reference |
| Linker | The butyl chain provides a flexible spacer between the fluorophore and the pharmacophore. | BODIPY, Cyanine dyes | nih.govnih.gov |
| Pharmacophore | The 4-fluorophenyl group can be part of the recognition element that binds to the biological target. | N/A | nih.gov |
This table shows how this compound contributes to the structure of fluorescent probes.
Beyond fluorescent probes, this compound is used to synthesize other chemical tools for studying biological systems in vitro. These tools help researchers investigate the function and expression of proteins like transporters and receptors. nih.gov For instance, derivatives are used to create selective ligands for P-glycoprotein (P-gp), a membrane transporter implicated in multidrug resistance in cancer cells. By attaching the 4-fluorophenylbutyl group to a known P-gp interacting scaffold, researchers can develop new molecules to study the transporter's function and expression levels. nih.gov The synthesis often involves reacting an amine on the scaffold with the iodoalkyl chain of the fluorinated building block.
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F). The 4-fluorophenyl group in this compound makes it and its derivatives prime candidates for developing PET imaging agents.
A key application is in the synthesis of ¹⁸F-labeled probes. For example, analogues of meta-iodobenzylguanidine (MIBG), a compound used for imaging neuroendocrine tumors, have been developed for PET imaging. The synthesis of ¹⁸Fguanidine ([¹⁸F]FIBG) involves a multi-step process where a precursor molecule is radiolabeled with ¹⁸F. nih.gov While not a direct synthesis from this compound, the radiochemistry highlights the importance of the 4-fluorophenyl moiety for PET imaging. The development of PET radiotracers for imaging protein oxidation also utilizes ¹⁸F-labeled building blocks to create probes that can detect specific metabolic states in tumors, which can help in predicting treatment resistance. nih.gov
The synthesis of such radiotracers is a time-sensitive process due to the short half-life of ¹⁸F (approximately 110 minutes). The synthetic routes must be rapid, efficient, and high-yielding. A common strategy involves the nucleophilic substitution of a good leaving group (like a tosylate or a nitro group) on an aromatic ring with [¹⁸F]fluoride.
| Radiotracer Type | Radioisotope | Precursor Feature | Significance in Imaging | Reference |
| MIBG Analogue | ¹⁸F, ¹³¹I | 4-Fluorobenzyl group | Imaging norepinephrine (B1679862) transporter-expressing tumors (e.g., pheochromocytoma, neuroblastoma). | nih.gov |
| Redox Probe | ¹⁸F | Fluorinated dimedone derivative | Imaging protein sulfenylation and oxidative stress in vivo. | nih.gov |
This table summarizes the use of fluorinated precursors in developing radiolabeled imaging agents.
Role in Materials Science and Polymer Chemistry Applications
In materials science, bifunctional molecules like this compound are valuable for creating new polymers and functional materials. The presence of two distinct reactive sites allows for controlled synthesis and modification of material properties. The aryl halide portion of the molecule can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the synthesis of conjugated polymers. These polymers often possess interesting electronic and optical properties, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and photovoltaics. ontosight.ai
The iodobutyl chain can be used as an initiator for certain types of polymerization or as a reactive site for grafting onto an existing polymer backbone. This process, known as polymer functionalization, allows for the precise introduction of the 4-fluorophenyl group onto a polymer chain, thereby modifying its surface properties, solubility, or thermal stability. The incorporation of fluorine often imparts desirable characteristics such as increased thermal stability and hydrophobicity. ontosight.ai
Catalyst Ligand Development and Optimization in Organic Transformations
Transition metal catalysis is a pillar of modern organic synthesis, and the performance of a metal catalyst is critically dependent on the ligands that surround the metal center. Ligands modulate the metal's reactivity, selectivity, and stability. This compound can serve as a precursor for the synthesis of novel ligands.
For example, the aryl iodide can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) and then reacted with a chlorophosphine (e.g., PPh₂Cl) to introduce a phosphine (B1218219) group, a common coordinating group in catalysis. The alkyl iodide at the other end of the molecule can then be used to attach the ligand to a solid support or to introduce a second, different coordinating group, potentially creating a hemilabile ligand. chemrxiv.org Hemilabile ligands, which have both a strong and a weak coordinating site, are of great interest as they can reversibly bind to a metal center, opening up a coordination site during a catalytic cycle. chemrxiv.org The development of new ligands is crucial for discovering novel catalytic reactions and for optimizing existing transformations to be more efficient and selective. researchgate.net
Challenges, Emerging Trends, and Future Research Trajectories for 1 4 Iodobutyl 4 Fluorobenzene
Current Limitations in Synthesis and Functionalization Methodologies
The synthesis of 1-(4-Iodobutyl)-4-fluorobenzene, while conceptually straightforward, is not without its hurdles. A common synthetic approach involves the Finkelstein reaction, where a more readily available chloro- or bromo-analogue is converted to the desired iodo-compound. However, this method can suffer from incomplete conversion and the need for stringent purification to remove residual starting materials and byproducts.
Furthermore, the inherent reactivity of the carbon-iodine bond, while desirable for subsequent functionalization, also contributes to the compound's limited long-term stability. The compound is often stored under refrigeration to minimize degradation. bldpharm.com This instability can complicate its use in lengthy, multi-step synthetic campaigns.
Functionalization of the molecule presents its own set of challenges. The presence of two reactive sites—the C-I bond and the potential for nucleophilic aromatic substitution on the fluorobenzene (B45895) ring—necessitates careful control of reaction conditions to achieve regioselectivity. The fluorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups, but its influence on the reactivity of the aromatic ring cannot be disregarded.
Opportunities for Enhanced Selectivity, Efficiency, and Sustainability in its Chemistry
Overcoming the current limitations in the chemistry of this compound hinges on the development of more selective, efficient, and sustainable methodologies. Green chemistry principles offer a promising framework for improving its synthesis. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of more atom-economical synthetic routes.
In the realm of functionalization, the use of modern catalytic systems can offer unprecedented control over selectivity. For example, palladium- or copper-catalyzed cross-coupling reactions can be fine-tuned to selectively activate the C-I bond, leaving the fluorinated aromatic ring intact. This allows for the precise introduction of a wide range of functional groups at the terminus of the butyl chain.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in accelerating research and development. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and ease of scalability, is particularly well-suited for handling potentially unstable intermediates and for optimizing reaction conditions.
Automated synthesis platforms can be programmed to perform multi-step synthetic sequences, including the initial synthesis of this compound and its subsequent functionalization with a diverse library of reagents. This high-throughput approach can rapidly generate a large number of derivatives for screening in various applications, such as drug discovery and materials science.
The data generated from these automated experiments can be used to build predictive models for reaction outcomes, further accelerating the discovery of novel compounds with desired properties.
Potential for Novel Chemical Transformations and Discovery of Unforeseen Reactivity
The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing fluorine atom and the polarizable carbon-iodine bond, open the door to novel chemical transformations. For example, the development of new catalytic systems could enable previously inaccessible modes of reactivity, such as remote C-H functionalization on the butyl chain or novel cyclization reactions.
Furthermore, computational studies can play a crucial role in predicting and understanding the unforeseen reactivity of this molecule. By modeling its electronic structure and reaction pathways, researchers can identify new opportunities for chemical transformations and design experiments to validate these predictions.
Future Prospects in Specialized Chemical Applications and Interdisciplinary Research Fields
The versatility of this compound makes it a valuable tool in a variety of specialized chemical applications and interdisciplinary research fields. Its most prominent potential lies in the synthesis of positron emission tomography (PET) tracers. The introduction of a fluorine-18 (B77423) radioisotope onto the aromatic ring, coupled with the reactive iodobutyl chain for conjugation to biomolecules, makes it an attractive precursor for developing novel imaging agents for a range of diseases.
Beyond PET imaging, this compound can serve as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The fluorinated phenyl group is a common motif in many bioactive molecules, and the butyl chain provides a flexible linker for attaching other pharmacophoric groups. For example, similar fluorobenzoyl butyric acid derivatives are key raw materials for the synthesis of drugs like ezetimibe. google.com
In materials science, the incorporation of this compound into polymers could lead to materials with unique properties, such as enhanced thermal stability, altered refractive indices, or specific surface characteristics. The fluorinated moiety can impart hydrophobicity, while the reactive handle allows for cross-linking or surface modification.
The future of research on this compound is bright, with ample opportunities for innovation in its synthesis, functionalization, and application. As our understanding of its chemical behavior deepens and new technologies emerge, this versatile building block is poised to play an increasingly important role in advancing various fields of science and technology.
Q & A
Q. How can environmental degradation pathways of this compound be modeled under laboratory conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
